molecular formula C14H28O2 B13852485 2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal

2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal

Cat. No.: B13852485
M. Wt: 228.37 g/mol
InChI Key: XQRCOYUJLTVJKE-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal is an organic compound that belongs to the class of aldehydes. It is characterized by a complex structure with multiple alkyl groups and a hydroxyl group attached to the carbon chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and concentration, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanone: A ketone analog with similar structural features.

    2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanoic acid: A carboxylic acid derivative.

    2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanol: An alcohol derivative.

Uniqueness

2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal is unique due to its specific combination of functional groups and its reactivity profile. The presence of both an aldehyde and a hydroxyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal

InChI

InChI=1S/C14H28O2/c1-6-8-9-14(7-2,11-15)13(5,16)10-12(3)4/h11-12,16H,6-10H2,1-5H3

InChI Key

XQRCOYUJLTVJKE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(C=O)C(C)(CC(C)C)O

Origin of Product

United States

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